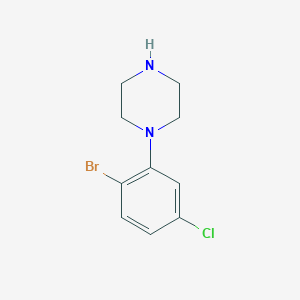

1-(2-Bromo-5-chlorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromo-5-chlorophenyl)piperazine is a compound with the molecular formula C10H12BrClN2 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a bromo-chlorophenyl group . The average mass of the molecule is 275.573 Da .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación

Pharmacological Interactions and Metabolism

1-(2-Bromo-5-chlorophenyl)piperazine, as part of the arylpiperazine class, is involved in extensive pre-systemic and systemic metabolism, including N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have been noted for their variety of effects related to serotonin receptors, with implications in the treatment of depression, psychosis, or anxiety. However, some metabolites' roles remain largely unexplored, despite their extensive distribution in tissues, including the brain (Caccia, 2007).

Therapeutic and Biological Activities

Piperazine derivatives, including this compound, have shown a wide range of therapeutic uses due to slight modifications in their substitution patterns, influencing their medicinal potential. These applications span across antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents, underscoring the flexibility and significant impact of the piperazine scaffold in drug discovery (Rathi et al., 2016).

Antimicrobial Activity

The antimicrobial activity of piperazine analogues, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, has been a significant area of research. The review of compounds using piperazine as a critical building block highlights the design, rationale, and structure-activity relationships (SAR) of potent anti-TB molecules, offering insights for developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

The synthesis and evaluation of piperazine and morpholine analogues, including this compound, have been extensively studied due to their broad spectrum of pharmaceutical applications. This includes the development of new synthetic methods and revealing potent pharmacophoric activities, further emphasizing the importance of the piperazine nucleus in medicinal chemistry (Mohammed et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Bromo-5-chlorophenyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

this compound acts as an agonist at the GABA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and have an elimination half-life of 4–14 hours . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the action of this compound is the hyperpolarization of nerve endings, leading to the flaccid paralysis of the worm . This indicates that the compound could potentially be used as an anthelmintic agent, a type of drug that expels parasitic worms and other internal parasites from the body by either stunning or killing them.

Análisis Bioquímico

Biochemical Properties

1-(2-Bromo-5-chlorophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, acting as a partial agonist. This interaction modulates neurotransmitter release and can affect mood and cognition . Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors, which can lead to changes in neurotransmitter release and synaptic plasticity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function . In non-neuronal cells, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly 5-HT2A and 5-HT2C, acting as a partial agonist. This binding alters the conformation of the receptor, leading to changes in downstream signaling pathways. Additionally, this compound can inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat. In vitro studies have shown that its effects on cellular function can persist for several hours, with a gradual decline as the compound is metabolized and degraded . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function. At higher doses, it can cause adverse effects such as anxiety, agitation, and even neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can lead to liver and kidney damage in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidative deamination and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted in the urine . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy balance.

Propiedades

IUPAC Name |

1-(2-bromo-5-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYCMIYANBBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)

![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)